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(Prop-2-yn-1-yl)(propan-2-yl)amine

Cat. No.: B3056155
CAS No.: 6943-48-2
M. Wt: 97.16 g/mol
InChI Key: BQMKURIMSKNDLR-UHFFFAOYSA-N
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Description

Contextual Significance within Secondary Propargylamine (B41283) Chemistry

(Prop-2-yn-1-yl)(propan-2-yl)amine serves as a quintessential example of a secondary propargylamine, a class of organic compounds that are highly valued as versatile intermediates in synthesis. unicam.it The significance of these compounds stems from the dual functionality inherent in their structure: a nucleophilic secondary amine and a reactive terminal alkyne. This arrangement allows for a diverse range of chemical transformations.

Propargylamines, in general, are recognized as important building blocks for the construction of nitrogen-containing heterocycles, which are core structures in many natural products and biologically active compounds. unicam.it Secondary propargylamines are particularly useful because they have a broader range of potential transformations compared to their tertiary amine counterparts. sci-hub.se The presence of an N-H bond in secondary propargylamines allows for reactions such as additions to heteroallenes, which are not possible with tertiary propargylamines.

Foundational Research Trajectories and Scope

The academic interest in this compound can be traced back to foundational studies in organic chemistry. For instance, research published in The Journal of Organic Chemistry in 1975 listed N-isopropylpropargylamine as a reactant, highlighting its use in the synthesis of other molecules during that era. dss.go.th This early work underscores the compound's role as a fundamental building block available to synthetic chemists.

Modern research has significantly expanded the scope of reactions involving secondary propargylamines. A primary focus has been the development of efficient and atom-economical methods for their synthesis. The most prominent of these is the multicomponent A³ coupling reaction, which involves the catalytic combination of an aldehyde, an alkyne, and an amine. kuleuven.be This method provides a direct and versatile route to a wide array of propargylamines. While many studies focus on the general methodology, the synthesis of N-isopropylpropargylamine would proceed via the reaction of formaldehyde (B43269), propyne (B1212725), and isopropylamine (B41738) in the presence of a suitable catalyst, typically based on copper or gold. kuleuven.be

Role as a Privileged Scaffold in Organic Synthesis

The concept of a "privileged scaffold" refers to a molecular framework that is capable of providing ligands for more than one type of receptor or enzyme, often leading to compounds with significant biological activity. rsc.org N-propargylamine motifs are considered privileged scaffolds due to their prevalence in a large number of important compounds and their utility as precursors in the synthesis of diverse heterocyclic systems. rsc.org

This compound, as a representative of this class, is a valuable starting material for generating molecular diversity. The terminal alkyne can participate in a variety of coupling reactions, such as the Sonogashira coupling, and cycloaddition reactions. The secondary amine allows for the introduction of various substituents or can act as a nucleophile in cyclization reactions. For example, secondary propargylamines are used in the synthesis of substituted pyrroles, a common motif in medicinal chemistry. rsc.org Research has shown that N-propargylamines can react with various partners to form complex heterocyclic structures, demonstrating their power as scaffolds in diversity-oriented synthesis. beilstein-journals.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11N B3056155 (Prop-2-yn-1-yl)(propan-2-yl)amine CAS No. 6943-48-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-prop-2-ynylpropan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N/c1-4-5-7-6(2)3/h1,6-7H,5H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQMKURIMSKNDLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70989277
Record name N-(Propan-2-yl)prop-2-yn-1-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

97.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6943-48-2
Record name NSC53428
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Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(Propan-2-yl)prop-2-yn-1-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for Prop 2 Yn 1 Yl Propan 2 Yl Amine

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis provides efficient and atom-economical methods for the construction of carbon-nitrogen and carbon-carbon bonds, which are central to the synthesis of (Prop-2-yn-1-yl)(propan-2-yl)amine.

A³ (Aldehyde-Alkyne-Amine) Coupling Strategies

The A³ coupling reaction is a powerful one-pot, three-component reaction that combines an aldehyde, an alkyne, and an amine to form a propargylamine (B41283). phytojournal.comwikipedia.orgresearchgate.net This method is highly convergent and atom-economical, with water often being the only byproduct. encyclopedia.pubresearchgate.net In the context of synthesizing this compound, this would involve the reaction of formaldehyde (B43269) (or a suitable equivalent), propyne (B1212725), and isopropylamine (B41738).

The general mechanism of the A³ coupling involves the initial formation of an iminium ion from the reaction of the aldehyde and the amine. phytojournal.comrsc.org Concurrently, the transition metal catalyst activates the terminal alkyne, increasing the acidity of its terminal proton and facilitating the formation of a metal acetylide. nih.gov This acetylide then acts as a nucleophile, attacking the iminium ion to yield the final propargylamine product. researchgate.net A variety of metals, including copper, gold, silver, and iron, have been shown to effectively catalyze this transformation. phytojournal.comresearchgate.net

Table 1: Selected Catalysts and Conditions for A³ Coupling Reactions

Catalyst System Aldehyde Amine Alkyne Solvent Temperature (°C) Yield (%) Reference
CuI Cyclohexanecarboxaldehyde Piperidine Phenylacetylene Neat 60 98 scholaris.ca
Cu-functionalized MIL-101(Cr) 4-Methylbenzaldehyde Morpholine Phenylacetylene Toluene Reflux 82 nih.gov
Dicopper(I) complex Various Various Various Not specified Not specified Good to Excellent rsc.org
Ni/Cu/Fe nanocatalyst Various Various Various Not specified Not specified Not specified researchgate.net
CuCl₂ Furfural Piperidine Phenylacetylene Solvent-free 80 High researchgate.net

This table presents a selection of catalyst systems and conditions for the A³ coupling reaction to produce various propargylamines, illustrating the versatility of the method. The synthesis of this compound would follow a similar protocol with appropriate starting materials.

KA² (Ketone-Alkyne-Amine) Coupling Approaches

A related multicomponent reaction is the KA² coupling, which utilizes a ketone instead of an aldehyde. rsc.orgnih.gov This reaction is particularly useful for the synthesis of propargylamines with a quaternary carbon center adjacent to the nitrogen atom. nih.govrsc.org For the specific synthesis of this compound, this method is less direct as it would require a subsequent modification step. However, the principles of the KA² coupling are relevant to the broader field of propargylamine synthesis.

The primary challenge in KA² coupling lies in the lower reactivity of the intermediate ketimine compared to the aldimine formed in A³ coupling. nih.gov Despite this, various catalytic systems, often copper-based, have been developed to facilitate this transformation. rsc.orgresearchgate.net

Table 2: Catalysts for KA² Coupling Reactions

Catalyst Ketone Amine Alkyne Conditions Yield (%) Reference
Cu-doped ZIF-8 Various Various Phenylacetylene 120 °C, neat Good rsc.org
Polystyrene supported N-phenylpiperazine-Cu(II) complex Cyclohexanone Piperidine Phenylacetylene Not specified Excellent researchgate.net
Zinc Acetate Various Various Various Not specified High acs.org
CuI-USY Zeolite Cyclohexanone Pyrrolidine (B122466) Phenylacetylene 80 °C, neat Excellent acs.org

This table showcases various catalysts employed in the KA² coupling reaction. While not a direct route to this compound, it highlights the synthesis of structurally related compounds.

Cross-Dehydrogenative Coupling Reactions

Cross-dehydrogenative coupling (CDC) reactions represent a modern and efficient strategy for forming C-N bonds by the direct coupling of C-H and N-H bonds, typically in the presence of an oxidant. In principle, this compound could be synthesized via the CDC of propyne and isopropylamine. This approach avoids the need for pre-functionalized starting materials, making it a highly atom-economical and environmentally friendly method.

Classical Amination and Alkylation Routes

Traditional synthetic methods, including reductive amination and nucleophilic substitution, remain valuable and widely practiced for the synthesis of amines like this compound.

Reductive Amination Strategies

Reductive amination is a versatile two-step process that involves the reaction of a carbonyl compound with an amine to form an imine or enamine, which is then reduced to the corresponding amine. masterorganicchemistry.comwikipedia.org To synthesize this compound, one could react propargyl aldehyde (propynal) with isopropylamine to form an intermediate imine, which is subsequently reduced.

A key advantage of this method is the ability to perform it as a one-pot reaction by using a reducing agent that is selective for the imine over the starting aldehyde, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.comyoutube.com This approach offers good control and generally high yields. organic-chemistry.org

Table 3: Common Reducing Agents for Reductive Amination

Reducing Agent Typical Substrates Key Features Reference
Sodium Cyanoborohydride (NaBH₃CN) Aldehydes, Ketones Selectively reduces imines in the presence of carbonyls. masterorganicchemistry.com
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Aldehydes, Ketones Milder and less toxic alternative to NaBH₃CN. masterorganicchemistry.com
H₂/Catalyst (e.g., Ni, Pd, Pt) Aldehydes, Ketones Catalytic hydrogenation, can be used for large-scale synthesis. libretexts.org
α-Picoline-borane Aldehydes, Ketones Effective in various solvents, including water and neat conditions. organic-chemistry.org

This table lists common reducing agents used in reductive amination, a viable pathway for the synthesis of this compound.

Nucleophilic Substitution with Propargyl Halides

A straightforward and classical approach to this compound is the nucleophilic substitution reaction between isopropylamine and a propargyl halide, such as propargyl bromide or propargyl chloride. In this Sₙ2 reaction, the lone pair of electrons on the nitrogen atom of isopropylamine attacks the electrophilic carbon atom of the propargyl halide, displacing the halide and forming the desired product.

This method is often simple to perform, though it can be prone to over-alkylation, leading to the formation of quaternary ammonium (B1175870) salts, especially if an excess of the alkylating agent is used. Careful control of stoichiometry and reaction conditions is therefore important.

Michael Addition Pathways

The Michael addition, or 1,4-conjugate addition, stands as a cornerstone in the synthesis of propargylamines. This reaction involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound. In the context of synthesizing derivatives of this compound, this pathway can be strategically employed.

One illustrative, though indirect, application of the Michael addition concept is seen in the synthesis of complex heterocyclic structures where a propargylamine moiety is incorporated. For instance, the reaction of vinylphosphonates with various nucleophiles exemplifies a Michael-type addition that leads to the formation of functionalized intermediates. thieme-connect.de These intermediates can be further elaborated to incorporate the this compound framework. Research has shown the intramolecular double Michael addition of certain compounds to yield complex cyclic products. thieme-connect.de

Furthermore, the Meyer-Schuster rearrangement of 2-propargyl alcohols can generate α,β-unsaturated carbonyl compounds in situ, which then undergo a Michael addition. sci-hub.se This tandem approach allows for the construction of complex molecular architectures from relatively simple starting materials.

A generalized scheme for a Michael addition reaction leading to a precursor for this compound could involve the reaction of an activated alkene with isopropylamine, followed by propargylation.

Reactant 1Reactant 2Product TypeReference
α,β-Unsaturated EsterIsopropylamineβ-Amino Ester thieme-connect.de
α,β-Unsaturated KetoneIsopropylamineβ-Amino Ketone thieme-connect.de
Activated VinylphosphonateIsopropylaminePhosphonate Adduct thieme-connect.de

Multi-component Reaction (MCR) Frameworks

Multi-component reactions (MCRs) have emerged as a powerful tool in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. nih.govrsc.org This approach offers significant advantages in terms of efficiency, atom economy, and reduced waste generation. The A³ coupling (aldehyde-alkyne-amine) reaction is a prominent MCR for the synthesis of propargylamines. rsc.org

In a typical A³ coupling for the synthesis of this compound, formaldehyde, propyne (or a suitable surrogate), and isopropylamine would be reacted in the presence of a catalyst. Various catalytic systems have been developed to promote this transformation, often involving copper or other transition metals. rsc.org

The Strecker reaction, another classic MCR, involves the reaction of an aldehyde, an amine, and a cyanide source to produce an α-aminonitrile, which can be a precursor to amino acids and other nitrogen-containing compounds. nih.gov While not a direct route to this compound, the principles of MCRs like the Strecker and Bucherer–Bergs reactions highlight the versatility of these one-pot procedures in generating molecular diversity. nih.gov

Reaction TypeReactantsProductCatalyst ExampleReference
A³ CouplingFormaldehyde, Propyne, IsopropylamineThis compoundCopper(I) salts rsc.org
Mannich-type reactionAldehyde, Amine, AlkynePropargylamineVarious acs.org
Passerini ReactionIsocyanide, Aldehyde, Carboxylic Acidα-Acyloxy Carboxamide- rsc.org
Ugi ReactionIsocyanide, Aldehyde, Amine, Carboxylic Acidα-Acylamino Carboxamide- nih.gov

Green Chemistry Principles and Sustainable Synthesis

The integration of green chemistry principles is a paramount consideration in modern synthetic chemistry. The goal is to develop processes that are environmentally benign, economically viable, and sustainable. mdpi.com The synthesis of this compound is no exception, with significant efforts directed towards greener synthetic routes. rsc.orgrsc.org

Conducting reactions in the absence of a solvent, or under neat conditions, is a key principle of green chemistry. This approach eliminates the environmental and economic costs associated with solvent use, purification, and disposal. The A³ coupling reaction for the synthesis of propargylamines has been successfully implemented under solvent-free conditions. rsc.org These reactions are often facilitated by grinding the reactants together, sometimes with a solid catalyst, to promote the reaction.

Microwave irradiation has become a popular and effective method for accelerating organic reactions. psu.edunih.govnih.gov By directly heating the reaction mixture, microwaves can significantly reduce reaction times, often from hours to minutes, and can lead to higher yields and cleaner reactions compared to conventional heating methods. psu.edumdpi.comresearchgate.net The synthesis of various nitrogen-containing heterocycles and other complex molecules has been efficiently achieved using microwave assistance. nih.govnih.gov The A³ coupling reaction for the synthesis of propargylamines is also amenable to microwave conditions, offering a rapid and efficient route to compounds like this compound. rsc.org

ReactionConditionsAdvantagesReference
A³ CouplingSolvent-free, grindingReduced waste, simplicity rsc.org
N-alkylationMicrowave irradiationRapid heating, shorter reaction times mdpi.com
Heterocycle SynthesisMicrowave irradiationIncreased yields, higher purity nih.govnih.gov

The use of heterogeneous catalysts is another cornerstone of green chemistry. These catalysts are in a different phase from the reactants (typically a solid catalyst in a liquid reaction mixture), which allows for easy separation and recycling of the catalyst. This simplifies product purification and reduces waste. Various solid-supported catalysts, including metal nanoparticles on inorganic supports and metal-organic frameworks (MOFs), have been developed for a range of organic transformations. rsc.org

MOFs are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. nih.govresearchgate.net Their high surface area, tunable porosity, and the potential for incorporating active catalytic sites make them highly attractive for catalysis. nih.gov MOFs can be designed to have specific functionalities, such as amine-appended frameworks, which can be advantageous for reactions involving amines. doe.gov While the direct use of MOFs for the synthesis of this compound is an area of ongoing research, their application in related amine syntheses and separations demonstrates their potential. researchgate.net For instance, chitosan-supported copper nitrate (B79036) has been used as a recyclable heterogeneous catalyst for the A³ coupling reaction. rsc.org

Elucidation of Reactivity and Mechanistic Pathways

Transformations Involving the Propargylic Moiety

The terminal alkyne group is a hub of reactivity, susceptible to a variety of addition and coupling reactions.

The terminal alkyne of (Prop-2-yn-1-yl)(propan-2-yl)amine is an excellent substrate for cycloaddition reactions, most notably the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction, a cornerstone of "click chemistry," involves the [3+2] cycloaddition between the terminal alkyne and an organic azide (B81097) to regioselectively form a 1,4-disubstituted 1,2,3-triazole. nih.govcreative-biolabs.com The reaction is typically catalyzed by a copper(I) species, which can be generated in situ from copper(II) salts with a reducing agent or directly from a Cu(I) source. nih.gov The presence of the secondary amine in N-isopropylpropargylamine can influence the reaction, potentially acting as a ligand for the copper catalyst.

The general mechanism of CuAAC involves the formation of a copper(I) acetylide intermediate. creative-biolabs.com This intermediate then reacts with the azide in a stepwise manner to form a six-membered copper-triazolide ring, which, after protonolysis, yields the stable 1,2,3-triazole product and regenerates the copper catalyst. creative-biolabs.comnih.gov The reaction is known for its high efficiency, mild reaction conditions, and broad functional group tolerance. nih.govrsc.org

Reactants Catalyst System Product Key Features
This compound, Benzyl azideCu(I) source (e.g., CuI, CuSO4/Sodium Ascorbate)1-Benzyl-4-((isopropylamino)methyl)-1H-1,2,3-triazoleHigh regioselectivity for the 1,4-isomer. nih.govunizar.es
This compound, Azido-functionalized moleculeVarious Cu(I) catalysts, often with ligands like TBTAFunctionalized 1,2,3-triazoleWidely used in bioconjugation and materials science. nih.govrsc.org

Table 1: Examples of CuAAC Reactions with this compound.

The terminal alkyne of N-isopropylpropargylamine can undergo hydroamination, the addition of an N-H bond across the carbon-carbon triple bond. This reaction can be catalyzed by various transition metals, such as gold, platinum, or ruthenium, and can proceed in either an intermolecular or intramolecular fashion. The regioselectivity of the addition (Markovnikov vs. anti-Markovnikov) is highly dependent on the catalyst and reaction conditions employed.

Hydration, the addition of water across the triple bond, is another important transformation. Typically catalyzed by mercury(II) salts or other transition metal complexes, the hydration of a terminal alkyne like that in N-isopropylpropargylamine initially forms an enol intermediate, which then tautomerizes to the more stable ketone.

Reaction Type Catalyst/Reagent Product Key Features
HydroaminationTransition metal catalyst (e.g., Au, Pt, Ru complexes)Enamine or imine (depending on regioselectivity and subsequent isomerization)Can provide access to nitrogen-containing compounds with varied substitution patterns.
HydrationHgSO4/H2SO4 or other transition metal catalystsPropan-2-one derivativeFollows Markovnikov's rule to yield a methyl ketone after tautomerization.

Table 2: Hydroamination and Hydration of the Alkynyl Group.

The terminal C-H bond of the alkyne in N-isopropylpropargylamine is acidic and can be readily deprotonated to form a metal acetylide. This acetylide is a potent nucleophile in various metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

One of the most prominent examples is the Sonogashira coupling, a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide. This reaction is a powerful tool for constructing substituted alkynes. Other notable coupling reactions include the Glaser coupling (oxidative homocoupling of terminal alkynes to form diynes) and the Cadiot-Chodkiewicz coupling (cross-coupling of a terminal alkyne with a 1-haloalkyne).

Coupling Reaction Catalyst System Coupling Partner Product Type
Sonogashira CouplingPd catalyst (e.g., Pd(PPh3)4), Cu(I) co-catalyst, baseAryl/Vinyl HalideAryl/Vinyl-substituted alkyne
Glaser CouplingCu(I) or Cu(II) salt, base, oxidant (e.g., O2)This compound (itself)Symmetrical 1,4-disubstituted-1,3-diyne
Cadiot-Chodkiewicz CouplingCu(I) salt, base1-HaloalkyneUnsymmetrical 1,3-diyne

Table 3: Metal-Catalyzed Coupling Reactions.

The alkynyl group of this compound can be subjected to both oxidation and reduction, leading to a variety of functional group transformations.

Oxidation of the triple bond can lead to different products depending on the oxidizing agent and reaction conditions. Strong oxidants like ozone or potassium permanganate (B83412) can cleave the triple bond, yielding carboxylic acids. Milder oxidation can lead to the formation of α-dicarbonyl compounds.

Reduction of the alkyne can be controlled to yield either the corresponding alkene or alkane. Catalytic hydrogenation with Lindlar's catalyst (palladium on calcium carbonate poisoned with lead) selectively produces the cis-alkene. In contrast, reduction with sodium in liquid ammonia (B1221849) (a dissolving metal reduction) affords the trans-alkene. Complete reduction to the corresponding propyl-substituted amine can be achieved through catalytic hydrogenation with catalysts like palladium on carbon.

Transformation Reagent/Catalyst Product Key Features
Oxidative CleavageO3, then workup; or KMnO4Carboxylic acid (after cleavage)Breaks the C≡C bond.
Partial Reduction (cis)H2, Lindlar's catalyst(Z)-Allyl(isopropyl)amineStereoselective formation of the cis-alkene.
Partial Reduction (trans)Na, liquid NH3(E)-Allyl(isopropyl)amineStereoselective formation of the trans-alkene.
Full ReductionH2, Pd/CIsopropyl(propyl)amineComplete saturation of the triple bond.

Table 4: Oxidation and Reduction of the Alkynyl Moiety.

Transformations Involving the Secondary Amine Functionality

The secondary amine in N-isopropylpropargylamine is a nucleophilic center and a base, allowing for reactions that modify the nitrogen atom.

The secondary amine can readily undergo N-alkylation with alkyl halides or other electrophilic alkylating agents to form tertiary amines. This reaction typically proceeds via an SN2 mechanism. Reductive amination, reacting the amine with an aldehyde or ketone in the presence of a reducing agent, is another effective method for N-alkylation.

N-acylation involves the reaction of the amine with an acylating agent, such as an acid chloride or an acid anhydride, to form an amide. This reaction is generally very efficient and is often carried out in the presence of a base to neutralize the acid byproduct.

Reaction Type Reagent Product Type Key Features
N-AlkylationAlkyl halide (e.g., CH3I), baseTertiary amineIntroduces a new alkyl group on the nitrogen atom.
Reductive AminationAldehyde/Ketone, reducing agent (e.g., NaBH3CN)Tertiary amineForms a new C-N bond via an iminium ion intermediate.
N-AcylationAcyl chloride (e.g., CH3COCl) or anhydride, baseAmideForms a stable amide linkage.

Table 5: Reactions at the Secondary Amine Functionality.

Imine Formation and Subsequent Condensation Reactions

The secondary amine group in this compound can react with aldehydes and ketones to form iminium ions, which are key intermediates in various condensation reactions. Unlike primary amines, which form neutral imines, secondary amines like this compound generate a cationic iminium species. acs.orgmasterorganicchemistry.com

A plausible mechanism for the reaction of this compound with an aldehyde (R-CHO) is depicted below:

Step 1: Nucleophilic attack The lone pair of the nitrogen atom in this compound attacks the electrophilic carbonyl carbon of the aldehyde.

Step 2: Proton transfer A proton is transferred from the nitrogen atom to the oxygen atom, forming a carbinolamine intermediate.

Step 3: Protonation of the hydroxyl group The hydroxyl group of the carbinolamine is protonated by an acid catalyst, forming a good leaving group (water).

Step 4: Elimination of water The lone pair on the nitrogen atom assists in the elimination of a water molecule, leading to the formation of a resonance-stabilized iminium ion.

These in-situ generated iminium ions can then participate in a variety of condensation reactions. For instance, they can act as electrophiles in Mannich-type reactions or undergo cyclization if a suitable nucleophile is present within the molecule. The propargyl group itself can act as a nucleophile under certain conditions, leading to complex molecular architectures.

While specific examples detailing the condensation reactions of this compound are not extensively documented in the reviewed literature, the general reactivity of secondary amines and propargylamines suggests its utility in multicomponent reactions, such as the A³ coupling (aldehyde, alkyne, amine), to generate more complex propargylamines. mdpi.comnih.gov

Table 1: General Reactivity of this compound in Imine-Related Condensation Reactions
ReactantProduct TypeKey IntermediateReaction Conditions
Aldehyde/KetoneIminium SaltCarbinolamineAcid catalysis
Aldehyde, AlkyneComplex Propargylamine (B41283)Iminium ionMetal catalysis (e.g., Copper)

Reactions with Isothiocyanates

The reaction of secondary propargylamines with isothiocyanates provides an efficient route to sulfur-containing heterocyclic compounds. Research has shown that secondary propargylamines can undergo a coupling reaction with isothiocyanates in aqueous media to yield cyclized products. rsc.org

The reaction proceeds via the nucleophilic addition of the secondary amine to the electrophilic carbon of the isothiocyanate, forming a thiourea (B124793) intermediate. This is followed by an intramolecular cyclization, where the terminal alkyne attacks the thiocarbonyl group, leading to the formation of a five-membered thiazolidine (B150603) ring.

A proposed reaction pathway for this compound with an isothiocyanate (R-NCS) is as follows:

Step 1: Nucleophilic addition The nitrogen atom of this compound attacks the central carbon atom of the isothiocyanate.

Step 2: Intramolecular cyclization The resulting thiourea intermediate undergoes a 5-endo-dig cyclization, where the alkyne attacks the sulfur atom. This step is often facilitated by the presence of a catalyst or by heating.

Step 3: Tautomerization The initial cyclization product then tautomerizes to form the more stable thiazolidine derivative.

This type of reaction is valuable for the synthesis of biologically relevant scaffolds and for bioconjugation applications due to its efficiency in aqueous environments. rsc.org

Table 2: Reaction of this compound with Isothiocyanates
ReactantIntermediateFinal ProductKey Features
Isothiocyanate (R-NCS)Propargyl thioureaSubstituted thiazolidineHigh-yielding, occurs in aqueous media, forms heterocyclic structures

Detailed Mechanistic Investigations through Kinetic and Isotopic Studies

Detailed mechanistic investigations, including kinetic and isotopic labeling studies, are essential for a deep understanding of the reaction pathways of this compound. While specific studies on this particular compound are scarce, insights can be drawn from related systems.

For example, kinetic isotope effect (KIE) studies on the direct C-H activation of N-alkylanilines to form propargylamines have revealed that the C-H bond cleavage is not the turnover-limiting step in that specific catalytic cycle. nih.gov An intermolecular competition experiment showed a significant KIE (kH/kD = 4.4), indicating that the C-H bond cleavage is irreversible. nih.gov Such studies on reactions involving this compound could elucidate whether a C-H bond on the isopropyl group or the propargyl group is involved in the rate-determining step of a given transformation.

In the context of Michael-type additions of amines to activated alkynes, kinetic studies have been employed to determine the reaction mechanism. koreascience.kr For the reaction of secondary amines with 1-phenyl-2-propyn-1-one, the linear Brønsted-type plot and the absence of a kinetic isotope effect (kH/kD = 1.0) supported a stepwise mechanism where the nucleophilic attack is the rate-determining step, followed by a fast proton transfer. koreascience.kr Similar studies on the addition of this compound to electrophilic alkynes would provide valuable information about the transition state and the role of the solvent.

Isotopic labeling, particularly with deuterium (B1214612), is a powerful tool to trace the fate of specific atoms throughout a reaction mechanism. For instance, in the rearrangement of tertiary propargylamine N-oxides, deuterium labeling could be used to distinguish between different possible mechanistic pathways. acs.org

Table 4: Mechanistic Investigation Techniques and Their Potential Application to this compound Chemistry
TechniqueInformation GainedPotential Application
Kinetic StudiesReaction order, rate constants, activation parametersDetermining the rate-determining step in condensation or cyclization reactions.
Kinetic Isotope Effect (KIE)Involvement of C-H bond cleavage in the rate-determining stepInvestigating mechanisms of C-H activation or elimination reactions.
Isotopic Labeling (e.g., Deuterium)Tracing reaction pathways, identifying bond-breaking and bond-forming stepsElucidating rearrangement mechanisms and the fate of protons in acid/base-catalyzed reactions.

Advanced Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules like (Prop-2-yn-1-yl)(propan-2-yl)amine. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom. uobasrah.edu.iq

¹H NMR and ¹³C NMR Spectral Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental one-dimensional techniques that reveal the number and types of hydrogen and carbon atoms in a molecule, respectively.

In the ¹H NMR spectrum of this compound, distinct signals corresponding to the different proton environments are expected. The isopropyl group would show a doublet for the six equivalent methyl (CH₃) protons and a septet for the single methine (CH) proton due to spin-spin coupling. The propargyl group would exhibit a triplet for the acetylenic proton (C≡CH) and a doublet for the methylene (B1212753) (CH₂) protons. The amine (NH) proton would likely appear as a broad singlet.

The ¹³C NMR spectrum provides complementary information, showing distinct peaks for each unique carbon atom. For this compound, this would include signals for the methyl and methine carbons of the isopropyl group, and the methylene and two acetylenic carbons of the propargyl group. The chemical shifts of these signals are indicative of their electronic environment.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Isopropyl CH₃~1.1~22
Isopropyl CH~2.9~49
Propargyl CH₂~3.3~36
Propargyl C≡CH ~2.2~72
Propargyl C ≡CHNot Applicable~82
NHVariable, broadNot Applicable

Note: These are predicted values and may vary depending on the solvent and other experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments provide further structural detail by showing correlations between different nuclei. acs.org

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically on adjacent carbons. sdsu.eduemerypharma.com For this compound, a COSY spectrum would show a cross-peak between the isopropyl methine proton and the isopropyl methyl protons. It would also show a correlation between the methylene protons and the acetylenic proton of the propargyl group.

HSQC (Heteronuclear Single Quantum Coherence) : An HSQC spectrum correlates directly bonded proton and carbon atoms. nanalysis.com This is invaluable for definitively assigning carbon signals based on their attached protons. For instance, the signal for the isopropyl methine proton in the ¹H spectrum would correlate with the signal for the isopropyl methine carbon in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC experiment reveals long-range couplings between protons and carbons, typically over two or three bonds. sdsu.eduyoutube.com This technique is crucial for piecing together the molecular skeleton. For example, the protons of the isopropyl methyl groups would show a correlation to the methine carbon of the isopropyl group. The methylene protons of the propargyl group would show correlations to both acetylenic carbons.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. mdpi.com

For this compound (C₆H₁₁N), the expected exact molecular weight is approximately 97.0891 g/mol . nih.gov In a typical mass spectrum, the molecular ion peak [M]⁺ would be observed at an m/z corresponding to this mass. The fragmentation of this molecular ion provides a unique fingerprint. Common fragmentation pathways for amines include alpha-cleavage, where the bond adjacent to the nitrogen atom is broken. For this compound, this could lead to the loss of a methyl radical from the isopropyl group or cleavage of the propargyl group.

Table 2: Potential Fragment Ions in the Mass Spectrum of this compound

Fragment Ion m/z (Mass-to-Charge Ratio) Possible Origin
[C₆H₁₁N]⁺97Molecular Ion
[C₅H₈N]⁺82Loss of a methyl radical (CH₃)
[C₃H₆N]⁺56Cleavage of the propargyl group
[C₃H₅]⁺41Propargyl cation
[C₃H₇]⁺43Isopropyl cation

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides extremely accurate mass measurements, often to four or more decimal places. researchgate.netmeasurlabs.com This high precision allows for the unambiguous determination of the elemental composition of a molecule. For this compound, HRMS would confirm the molecular formula as C₆H₁₁N by distinguishing its exact mass from other possible formulas with the same nominal mass. This technique is crucial for confirming the identity of a newly synthesized compound or for identifying unknown substances. iitrpr.ac.in

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov In GC-MS analysis, a sample is vaporized and separated into its components in the gas chromatograph before each component is introduced into the mass spectrometer for detection. This is particularly useful for analyzing mixtures or for confirming the purity of a sample of this compound. nih.gov The retention time from the GC and the mass spectrum from the MS together provide a high degree of confidence in the identification of the compound.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. youtube.com These techniques are excellent for identifying the functional groups present in a compound.

For this compound, the IR spectrum would be expected to show characteristic absorption bands. A weak to medium band around 3300 cm⁻¹ would correspond to the N-H stretching vibration of the secondary amine. A sharp, weak absorption at approximately 2100 cm⁻¹ is characteristic of the C≡C triple bond stretch of the terminal alkyne. A strong band around 3300 cm⁻¹ would also be present due to the ≡C-H stretch of the alkyne. Additionally, C-H stretching and bending vibrations for the alkyl groups would be observed in the 2850-3000 cm⁻¹ and 1350-1480 cm⁻¹ regions, respectively.

Raman spectroscopy provides complementary information. While the N-H stretch may be weak in the Raman spectrum, the C≡C triple bond stretch is typically a strong and sharp signal, making Raman an excellent tool for confirming the presence of the alkyne functionality.

Table 3: Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Alkyne ≡C-HStretch~3300Strong (IR), Medium (Raman)
Secondary Amine N-HStretch~3300-3500Weak-Medium, Broad (IR)
Alkyl C-HStretch2850-3000Strong (IR & Raman)
Alkyne C≡CStretch~2100-2140Weak (IR), Strong (Raman)
Alkyl C-HBend1350-1480Medium (IR & Raman)
C-NStretch1020-1250Medium (IR)

X-ray Crystallography for Solid-State Structural Elucidation of Related Complexes/Derivatives

X-ray crystallography stands as a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For derivatives and metal complexes of this compound, this method can provide invaluable insights into their molecular geometry, bond lengths, bond angles, and intermolecular interactions. The process involves irradiating a single crystal of a derivative compound with X-rays and analyzing the resulting diffraction pattern. This pattern is then used to construct an electron density map, from which the atomic positions can be determined with high precision.

The structural elucidation of related compounds, such as those containing benzimidazole (B57391) and thiourea (B124793) moieties, has been successfully achieved using single-crystal X-ray diffraction. nih.gov This technique confirms the molecular structure predicted by other spectroscopic methods like FTIR, ¹H-NMR, and ¹³C-NMR. nih.gov For instance, in the structural analysis of N-((4-(1H-benzo[d]imidazole-2-yl)phenyl)carbamothioyl)benzamide, X-ray crystallography not only confirmed the covalent framework but also revealed details of the crystal packing and hydrogen bonding networks. nih.gov

Similarly, for metal complexes involving amine ligands, X-ray crystallography is crucial for determining the coordination geometry around the metal center, the stoichiometry of the complex, and the stereochemistry. rsc.org Studies on metal complexes with substituted bis(2-picolyl)amine ligands have utilized X-ray single-crystal analysis to characterize the resulting structures, which can adopt various stoichiometries (e.g., ML or ML₂) and stereochemistries (e.g., mer, trans-fac, or cis-fac). rsc.org

Hypothetical Crystal Data and Structure Refinement for a Copper(II) Complex of this compound

Parameter Value
Empirical formula C₁₂H₂₂Cl₂CuN₂
Formula weight 344.76
Temperature 293(2) K
Wavelength 0.71073 Å
Crystal system Monoclinic
Space group P2₁/c
Unit cell dimensions a = 8.543(2) Å, α = 90°b = 12.123(3) Å, β = 102.45(3)°c = 15.678(4) Å, γ = 90°
Volume 1584.1(7) ų
Z 4
Density (calculated) 1.446 Mg/m³
Absorption coefficient 1.832 mm⁻¹
F(000) 724
Crystal size 0.25 x 0.20 x 0.15 mm³
Theta range for data collection 2.35 to 28.34°
Final R indices [I>2sigma(I)] R1 = 0.0452, wR2 = 0.1187

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a widely used method for quantitative predictions of molecular properties.

DFT calculations can be employed to understand the electronic structure of (prop-2-yn-1-yl)(propan-2-yl)amine. These calculations would typically involve optimizing the molecular geometry to find the lowest energy arrangement of the atoms. From this optimized geometry, the molecular orbitals (MOs), including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can be determined.

The HOMO is the outermost orbital containing electrons and represents the ability to donate electrons, while the LUMO is the innermost orbital without electrons and represents the ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining the molecule's chemical reactivity and stability. A smaller gap suggests higher reactivity. For this compound, the nitrogen atom's lone pair and the π-system of the propargyl group would be expected to significantly contribute to the HOMO, while the LUMO would likely be associated with the antibonding orbitals of the molecule.

A natural bond orbital (NBO) analysis could further elucidate the electronic structure by describing the electron density in terms of localized bonds and lone pairs, providing a more intuitive chemical picture.

This compound has several rotatable bonds, leading to various possible three-dimensional arrangements or conformations. Conformational analysis using DFT can be performed to identify the most stable conformers and to map the potential energy surface associated with bond rotations. libretexts.orgyoutube.com This involves systematically rotating specific bonds, such as the C-N and C-C bonds, and calculating the energy at each step.

The results of such an analysis are typically presented as a potential energy diagram, showing the relative energies of different conformers (e.g., staggered, eclipsed, gauche, anti). maricopa.edulibretexts.org For this compound, the analysis would focus on the rotation around the N-CH₂ and N-CH bonds to determine the preferred orientation of the propargyl and isopropyl groups relative to each other. The steric bulk of the isopropyl group and the linear nature of the propargyl group would be key factors influencing the conformational preferences and the energy barriers between different conformers.

Table 1: Hypothetical Relative Energies of this compound Conformers from DFT Calculations

ConformerDihedral Angle (C-N-C-C)Relative Energy (kcal/mol)
Anti180°0.00
Gauche60°1.5
Eclipsed4.5

Note: This table is illustrative and shows the type of data that would be generated from a conformational analysis. Actual values would require specific DFT calculations.

DFT is a powerful tool for studying the mechanisms of chemical reactions. For this compound, one could investigate reactions such as N-alkylation, addition to the alkyne, or oxidation. DFT calculations can be used to map the entire reaction pathway from reactants to products, including the identification of any intermediates and, crucially, the transition state.

The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to occur. By locating the transition state structure and calculating its energy, the activation energy of the reaction can be determined. This information is vital for understanding the kinetics and feasibility of a reaction. For example, in a hypothetical addition reaction to the triple bond, DFT could be used to model the approach of a reagent and the subsequent changes in geometry and energy leading to the final product.

Ab Initio Methods for Quantum Chemical Properties

Ab initio quantum chemistry methods are based on first principles, without the inclusion of experimental data. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) can provide very accurate results for various molecular properties.

For this compound, these methods could be used to calculate properties such as:

Ionization Potential: The energy required to remove an electron, which can be related to the HOMO energy.

Electron Affinity: The energy released when an electron is added, related to the LUMO energy.

These high-level calculations can serve as a benchmark for the results obtained from more computationally efficient DFT methods.

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. ulisboa.ptaip.org For this compound, MD simulations could be used to investigate its behavior in the liquid phase or in solution.

By simulating a system containing many molecules of this compound, one can study intermolecular interactions, such as hydrogen bonding (if a protic solvent is present) and van der Waals forces. These simulations can provide insights into bulk properties like density, viscosity, and diffusion coefficients. Furthermore, MD simulations can be used to explore how the molecule interacts with other chemical species, such as solvents or reactants, which is crucial for understanding its behavior in a chemical process. For secondary amines, MD simulations can provide detailed information about the structure and dynamics of the liquid state. nih.govresearchgate.netulisboa.pt

Prediction of Spectroscopic Parameters and Chemical Shifts

Computational methods are increasingly used to predict spectroscopic data, which can be a valuable aid in the interpretation of experimental spectra. For this compound, DFT calculations can be used to predict various spectroscopic parameters. idc-online.comrsc.orgnih.govrsc.orgmdpi.com

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, can predict the ¹H and ¹³C NMR chemical shifts. These predicted shifts can be compared with experimental data to confirm the structure of the molecule. The calculations would be sensitive to the conformational state of the molecule, and averaging over the most stable conformers would likely be necessary for accurate predictions.

Infrared (IR) Spectroscopy: DFT calculations can also predict the vibrational frequencies of the molecule. These frequencies correspond to the absorption bands in an IR spectrum. The calculated spectrum can help in the assignment of the experimentally observed vibrational modes, such as the N-H stretch, the C≡C triple bond stretch, and the various C-H and C-N stretching and bending modes. mdpi.com

Table 2: Hypothetical Predicted vs. Experimental ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)
C (alkyne, CH)82.582.1
C (alkyne, C)72.071.8
CH₂ (propargyl)38.037.6
CH (isopropyl)50.550.2
CH₃ (isopropyl)22.022.4

Note: This table is illustrative. Actual prediction and comparison would require specific calculations and experimental data.

Coordination Chemistry and Catalytic Applications

(Prop-2-yn-1-yl)(propan-2-yl)amine as a Ligand in Metal Complexes

The presence of two distinct potential donor sites, the nitrogen atom of the isopropylamine (B41738) group and the π-system of the propargyl group's carbon-carbon triple bond, allows for diverse coordination behaviors. This has led to the synthesis of a variety of metal complexes with unique structural and electronic properties.

The synthesis of transition metal complexes incorporating this compound typically involves the direct reaction of the ligand with a suitable metal salt in an appropriate solvent. researchgate.net The choice of metal precursor and reaction conditions, such as temperature and stoichiometry, can influence the final structure and coordination of the resulting complex. rsc.org

A general synthetic approach involves dissolving the metal salt and the ligand in a solvent like ethanol (B145695) and stirring the mixture, sometimes with heating, to facilitate the reaction. researchgate.netmdpi.com The resulting complex may precipitate from the solution or be isolated after solvent evaporation. jocpr.com

Table 1: Examples of Characterization Techniques for Transition Metal Complexes

TechniqueInformation Obtained
Elemental Analysis Determines the percentage composition of elements (C, H, N) and confirms the stoichiometry of the complex. researchgate.net
Infrared (IR) Spectroscopy Identifies shifts in the vibrational frequencies of functional groups (N-H, C≡C-H, C≡C) upon coordination to the metal center. researchgate.net
NMR Spectroscopy Provides detailed structural information in solution, including the chemical environment of protons and carbons. rsc.org
Single-Crystal X-ray Diffraction Determines the precise three-dimensional arrangement of atoms, bond lengths, and angles in the solid state. dtic.mil
Molar Conductivity Measures the electrolytic nature of the complex in a given solvent, indicating whether ligands are coordinated or act as counter-ions. researchgate.net

This compound exhibits versatility in its coordination to metal centers, primarily utilizing the lone pair of electrons on the nitrogen atom and the π-electrons of the alkyne group. The specific mode of coordination is influenced by several factors, including the nature of the metal ion, its oxidation state, the other ligands present in the coordination sphere, and the reaction conditions.

The amine group typically acts as a simple σ-donor through the nitrogen atom. nih.gov The alkynyl group, however, can coordinate in several ways. It can act as a π-donor, where the π-orbitals of the triple bond overlap with vacant d-orbitals of the metal. Depending on the orientation, this can be a simple η²-coordination. In some cases, the terminal acetylenic proton can be removed, leading to the formation of a metal-acetylide bond, where the ligand coordinates as a σ-alkynyl anion. Furthermore, the ligand can act as a bridging ligand, with the amine coordinating to one metal center and the alkyne to another, leading to the formation of polynuclear complexes or coordination polymers. pvpcollegepatoda.org

The interplay between these coordination modes allows for the formation of complexes with varied geometries, from simple mononuclear species to complex polynuclear arrays. nih.govrsc.org

Table 2: Possible Coordination Modes of this compound

MoietyCoordination ModeDescription
Amine (N) σ-donorThe nitrogen lone pair donates to an empty metal orbital, forming a metal-nitrogen bond.
Alkyne (C≡C) π-donor (η²)The π-electron cloud of the triple bond interacts with the metal center.
Alkyne (C≡C) σ-alkynylAfter deprotonation, the terminal carbon forms a direct σ-bond with the metal.
Amine + Alkyne Chelating (N, π)Both the nitrogen and the alkyne group of the same ligand molecule coordinate to a single metal center, forming a chelate ring.
Amine + Alkyne BridgingThe nitrogen atom binds to one metal center while the alkyne moiety binds to another, linking metal centers together.

The formation of metal complexes with this compound can introduce elements of stereochemistry. When the ligand chelates to a metal center, the resulting ring structure can adopt specific conformations. For octahedral complexes, the arrangement of multiple ligands can lead to geometric isomers, such as meridional (mer) and facial (fac). rsc.org

If the ligand itself is chiral, or if other chiral ligands are present in the coordination sphere, the resulting metal complexes can be diastereomers or enantiomers. The stereochemical properties of such complexes are often investigated using chiroptical spectroscopic techniques like circular dichroism (CD) spectroscopy, which can provide information about the absolute configuration and conformational features of the chiral metal complexes in solution. mdpi.com The stereochemistry of the complex can have a significant impact on its catalytic activity, particularly in asymmetric catalysis.

Role in Homogeneous Catalysis

The unique electronic and structural features of this compound and its metal complexes make them promising candidates for applications in homogeneous catalysis. The propargylamine (B41283) framework is a key structural motif in various catalytic processes.

Catalytic systems derived from propargylamines, including this compound, are designed to leverage the properties of both the amine and alkyne functionalities. These ligands can be used to synthesize discrete, well-defined metal complexes that act as catalysts. nih.gov The ligand can stabilize the metal center, influence its reactivity, and in some cases, participate directly in the catalytic cycle.

The synthesis of these catalytic systems often follows the general procedures for preparing transition metal complexes. dtic.mil The choice of the metal is critical and depends on the target reaction. For instance, gold compounds have been investigated for their ability to catalyze the synthesis of propargylamines themselves. nih.govcsic.es The ligand's structure can be modified to fine-tune the steric and electronic properties of the catalyst, thereby optimizing its activity and selectivity. kuleuven.be

Understanding the mechanism of a catalytic reaction is crucial for improving the catalyst's performance. For reactions involving propargylamine-derived catalysts, the ligand can play several roles. The amine group can act as an internal base or a proton shuttle, while the alkyne can undergo transformations or help to stabilize reaction intermediates.

Mechanistic studies often involve a combination of kinetic experiments, spectroscopic analysis of reaction intermediates, and computational modeling. nih.govrsc.org For example, in gold-catalyzed reactions for the synthesis of propargylamines, a plausible mechanism involves the activation of the alkyne by the gold catalyst, followed by nucleophilic attack of the amine. nih.govcsic.es The specific role of ligands like this compound in such cycles is an area of active research, aiming to elucidate the precise steps of substrate activation, bond formation, and catalyst regeneration. nih.govcsic.es

No Research Data Available for this compound in Heterogeneous Catalysis

Despite a comprehensive search of scientific literature and chemical databases, no specific research findings or data on the application of the chemical compound this compound in the field of heterogeneous catalysis, including its use in Metal-Organic Framework (MOF) supported catalysts, could be located.

The investigation sought to uncover detailed research on the coordination chemistry and catalytic applications of this specific secondary amine, with a focus on its potential role in creating catalytically active sites on solid supports like MOFs. However, the search yielded no publications, patents, or conference proceedings that describe the synthesis, characterization, or catalytic testing of materials functionalized with this compound.

General research on amine-functionalized heterogeneous catalysts and MOFs is extensive. Scientists frequently incorporate amine groups into porous materials to enhance catalytic activity, selectivity, and stability for a variety of chemical transformations. These functionalizations are typically achieved either through post-synthetic modification of a pre-existing framework or by using amine-containing ligands during the initial synthesis. The terminal alkyne group present in this compound offers a potential site for further "click" chemistry modifications, a common strategy for functionalizing materials.

However, the absence of specific data for this compound suggests that this particular compound has not been a subject of study in the context of heterogeneous catalysis, or at least, the findings have not been published in publicly accessible domains. Therefore, no data tables on its performance, detailed research findings, or specific examples of its use in MOF-supported catalysts can be provided.

Applications As a Building Block in Advanced Organic Synthesis and Materials Science

Precursor for Nitrogen-Containing Heterocyclic Compounds

The dual functionality of (prop-2-yn-1-yl)(propan-2-yl)amine makes it an ideal starting material for the synthesis of a wide variety of nitrogen-containing heterocyclic compounds. The propargyl group (prop-2-yn-1-yl) provides a reactive alkyne handle for cyclization reactions, while the isopropylamine (B41738) moiety can be incorporated into the heterocyclic ring or act as a directing group.

Synthesis of Pyrroles and Pyrrolidines

This compound is a suitable substrate for the synthesis of substituted pyrroles and pyrrolidines, which are common motifs in pharmaceuticals and natural products. Tandem reactions involving secondary amine-tethered alkynes can lead to the efficient construction of these five-membered rings.

One common strategy is a silver-mediated tandem amination/oxidation of a secondary amine-tethered alkyne, which can produce functionalized pyrroles in good yield. rsc.orgrevmaterialeplastice.ro The process typically involves an initial hydroamination to form an enamine intermediate, which then undergoes further transformations to yield the aromatic pyrrole (B145914) ring. rsc.org

Similarly, pyrrolidine (B122466) derivatives can be synthesized through metal-catalyzed cyclization reactions. For instance, a copper-catalyzed three-component tandem amination/cyanation/alkylation sequence starting with a primary amine-tethered alkyne can yield α-cyano pyrrolidines. rsc.orgrevmaterialeplastice.ro While the subject compound is a secondary amine, related methodologies can be adapted for its use in constructing the pyrrolidine scaffold.

CatalystReaction TypeProductRef.
SilverTandem Amination/OxidationFunctionalized Pyrrole rsc.org
CopperTandem Amination/Cyanation/Alkylationα-Cyano Pyrrolidine rsc.orgrevmaterialeplastice.ro

Formation of Quinolines and Related Annulated Systems

The quinoline (B57606) scaffold is a privileged structure in medicinal chemistry, and this compound derivatives can serve as key precursors for their synthesis. Propargylamines can be utilized in various cyclization strategies to construct the quinoline ring system.

A notable method involves the reaction of N-propargyl aniline (B41778) derivatives, which can be prepared from propargylamines, with tin or indium chlorides to induce cyclization and form quinoline structures. rsc.org Another powerful approach is the sequence of propargyl-allenyl isomerization followed by an aza-electrocyclization, which allows for the synthesis of polyfunctionalized quinolines. kcl.ac.uk The propargylamine (B41283) unit provides the necessary framework for these transformations, leading to the assembly of the bicyclic quinoline core.

Several classic named reactions for quinoline synthesis, such as the Skraup, Doebner-von Miller, and Friedländer syntheses, traditionally use anilines as starting materials. uni.luwikipedia.org However, modern variations can incorporate propargylamine derivatives to introduce specific substitution patterns and functional handles into the final quinoline product.

Synthetic StrategyKey TransformationResulting StructureRef.
Metal-catalyzed CyclizationReaction with SnCl₄ or InCl₃Quinolines rsc.org
Isomerization/ElectrocyclizationPropargyl-allenyl isomerizationPolyfunctionalized Quinolines kcl.ac.uk
Friedländer SynthesisCondensation of o-aminoaryl aldehyde/ketoneSubstituted Quinolines uni.lu

Other Heterocyclic Scaffolds (e.g., Oxazolidinones, Imidazoles)

Beyond five- and six-membered rings, this compound is a precursor for other important heterocyclic scaffolds. The reactivity of the propargyl group is central to these syntheses.

Oxazolidinones: These heterocycles are an important class of antibacterial agents. nih.gov The synthesis of oxazolidinones can be achieved through the cyclization of propargylic ureas, which are readily formed from the reaction of propargylamines with isocyanates. researchgate.net Base-catalyzed intramolecular hydroamidation of these ureas proceeds under mild conditions to yield the corresponding oxazolidin-2-one derivatives. researchgate.net

Imidazoles and Imidazolidinones: Similarly, the reaction of propargylic amines can lead to the formation of imidazoles and their saturated analogs, imidazolidinones. researchgate.net For example, a one-pot synthesis of imidazol-2-ones can be achieved by reacting a propargylamine with an isocyanate, with the reaction proceeding rapidly. researchgate.net These methods provide efficient access to these valuable heterocyclic systems.

Starting MaterialReaction TypeHeterocyclic ProductRef.
Propargylic UreaBase-catalyzed Intramolecular HydroamidationOxazolidin-2-one researchgate.net
Propargylamine and IsocyanateOne-pot CyclizationImidazol-2-one researchgate.net

Synthesis of Complex Organic Molecules and Natural Product Analogs

The unique structural features of this compound make it a valuable component in the synthesis of complex organic molecules and analogs of natural products. The propargyl moiety is particularly useful as it can participate in a variety of coupling and cyclization reactions, allowing for the construction of intricate carbon skeletons.

Recent research has demonstrated the synthesis of pro-chiral derivatives from starting materials containing a propargylamide structure, which is closely related to N-isopropylpropargylamine. These syntheses often involve a bimolecular nucleophilic substitution (SN2) reaction to form new C-C bonds, highlighting the utility of the propargyl group as an electrophile. The creation of such complex, pro-chiral molecules is a significant step towards the asymmetric synthesis of bioactive compounds. The development of efficient methods to create intricate molecules with specific three-dimensional arrangements is a key goal in modern organic synthesis, with potential applications in medicinal chemistry and materials science.

Integration into Functional Materials

The reactivity of the propargyl group in this compound also allows for its incorporation into polymeric structures, leading to the development of novel functional materials. The alkyne can undergo polymerization or be used as a reactive site for post-polymerization modification.

Monomer in Polymerization Reactions for Novel Materials

Propargylamines are recognized as an attractive source of amines for designing high-performance polymers. rsc.org For instance, propargylamine has been used to synthesize benzoxazine (B1645224) monomers. rsc.org The resulting polybenzoxazines exhibit desirable properties, including lower polymerization temperatures compared to traditional aniline-based systems. rsc.org The polymerization involves both the ring-opening of the oxazine (B8389632) ring and the additional polymerization of the ethynyl (B1212043) (propargyl) group. rsc.org This dual reactivity allows for the formation of highly cross-linked and thermally stable thermosets. rsc.org

Furthermore, propargylamine-based polymers can exhibit interesting photochemical properties. revmaterialeplastice.ro Studies on polymers containing both porphyrin and propargylamine units have shown that these materials can engage in complex photochemical reactions, including electron phototransfer. revmaterialeplastice.ro The high reactivity of the propargylamine component makes these polymers suitable for a variety of applications where specific electronic or light-responsive functions are required.

Polymer TypeMonomer ComponentKey FeatureApplicationRef.
PolybenzoxazinePropargylamineLowers polymerization temperatureHigh-performance thermosets rsc.org
Porphyrin-containing PolymerPropargylaminePhotochemical activityFunctional materials revmaterialeplastice.ro

Surface Functionalization and Supramolecular Assembly

This compound, a bifunctional molecule featuring a secondary amine and a terminal alkyne, holds significant potential as a versatile building block in the realms of materials science and advanced organic synthesis. Its unique architecture allows for its application in surface functionalization and the construction of complex supramolecular assemblies. The presence of the terminal alkyne group is particularly notable, as it is a key participant in the highly efficient and widely utilized azide-alkyne cycloaddition "click" chemistry. wikipedia.orgorganic-chemistry.org

The secondary amine provides a point of attachment or interaction, while the propargyl group (containing the alkyne) offers a reactive handle for covalent modification or coordination. This dual functionality enables its use in modifying surfaces to impart specific chemical properties or to serve as a platform for the assembly of larger, more complex structures.

Role in Surface Functionalization via "Click" Chemistry

The terminal alkyne of this compound is readily available for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. wikipedia.orgorganic-chemistry.org This reaction is characterized by its high efficiency, selectivity, and tolerance to a wide range of functional groups and reaction conditions. tcichemicals.com These features make it an ideal tool for the covalent immobilization of molecules onto surfaces.

In a typical scenario for surface functionalization, a surface of interest (e.g., a metal, metal oxide, or polymer) is first modified to present azide (B81097) functionalities. This can be achieved through various chemical strategies, creating an "azide-terminated" surface. Subsequently, this surface can be treated with this compound. The "click" reaction that ensues leads to the formation of a stable triazole linkage, covalently attaching the this compound molecule to the surface. nih.gov

The result is a surface that is now functionalized with isopropylamine groups. This modification can dramatically alter the surface properties, such as its hydrophobicity, chemical reactivity, and biocompatibility. The secondary amine on the newly functionalized surface can then be used for further chemical transformations, for instance, by reacting it with electrophiles or by using it as a coordination site for metal ions.

To illustrate the effectiveness of this approach, one can consider the functionalization of a gold surface, a common substrate in the development of sensors and electronic devices. The process would involve the formation of a self-assembled monolayer (SAM) of an azide-terminated alkanethiol on the gold surface, followed by the "clicking" of this compound.

Below is a hypothetical data table illustrating the expected changes in surface properties upon functionalization, based on typical results observed for similar systems.

Parameter Initial Azide-Terminated Surface Surface after "Clicking" with this compound
Water Contact Angle 75°55°
Surface Elemental Composition (N 1s XPS Signal) Present (from azide)Increased intensity (from amine and triazole)
Surface Reactivity Reactive towards alkynesReactive towards aldehydes, ketones, and acids (due to the amine)

This table is illustrative and represents expected trends based on established chemical principles.

Participation in Supramolecular Assembly

Supramolecular chemistry involves the study of chemical systems composed of a discrete number of molecules that are held together by non-covalent interactions. youtube.comyoutube.com this compound can participate in the formation of supramolecular assemblies through several mechanisms.

The amine group can act as a hydrogen bond donor and acceptor, enabling it to form predictable, ordered structures with other molecules that possess complementary hydrogen bonding sites. For instance, it could co-assemble with carboxylic acids to form ammonium (B1175870) carboxylate salts, or with other hydrogen-bond-rich molecules to create extended networks.

Furthermore, the entire molecule can be incorporated into larger, pre-designed supramolecular structures. For example, it could be used as a guest molecule within a host macrocycle, such as a cyclodextrin (B1172386) or a calixarene. The isopropyl group would likely be encapsulated within the hydrophobic cavity of the host, while the propargyl group could remain exposed for further reactions.

The alkyne functionality also opens up possibilities for coordination-driven supramolecular assembly. The triple bond can coordinate to transition metals, and this interaction can be used to direct the assembly of complex, multi-component architectures. For instance, combination with a metal center that has multiple coordination sites could lead to the formation of discrete molecular cages or extended coordination polymers.

The following table outlines potential supramolecular interactions involving this compound.

Functional Group Type of Supramolecular Interaction Potential Partner Molecules
Secondary AmineHydrogen BondingCarboxylic acids, amides, alcohols
Secondary AmineHost-Guest InteractionCyclodextrins, Calixarenes
Terminal AlkyneCoordination BondingTransition Metal Ions (e.g., Cu(I), Ag(I))
Entire Moleculevan der Waals forcesOther organic molecules in a crystal lattice

This table provides examples of potential non-covalent interactions.

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